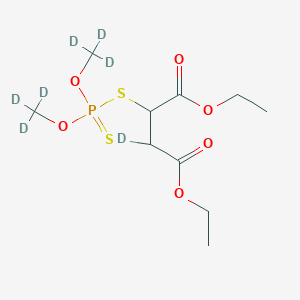
Malathion-d7(dimethyl-d6; 3-d1)
Descripción general
Descripción
Malathion-d7(dimethyl-d6; 3-d1) is a deuterated form of Malathion, an organophosphate insecticide. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various scientific research applications. Malathion itself is known for its relatively low toxicity to humans compared to other organophosphates and is widely used in agriculture and public health for pest control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malathion-d7(dimethyl-d6; 3-d1) is synthesized by replacing the hydrogen atoms in Malathion with deuterium. The process involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate under controlled conditions. The reaction is typically carried out in the presence of a deuterium source to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Malathion-d7(dimethyl-d6; 3-d1) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The use of deuterium oxide (heavy water) is common in the industrial synthesis of deuterated compounds .
Análisis De Reacciones Químicas
Types of Reactions
Malathion-d7(dimethyl-d6; 3-d1) undergoes various chemical reactions, including:
Oxidation: Malathion-d7(dimethyl-d6; 3-d1) can be oxidized to form malaoxon, a more toxic compound.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of diethyl fumarate and O,O-dimethyl phosphorodithioate.
Substitution: Deuterium atoms in Malathion-d7(dimethyl-d6; 3-d1) can be replaced by hydrogen under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Catalysts such as palladium on carbon can be used for deuterium-hydrogen exchange reactions.
Major Products Formed
Malaoxon: Formed during oxidation.
Diethyl fumarate: Formed during hydrolysis.
O,O-dimethyl phosphorodithioate: Another product of hydrolysis.
Aplicaciones Científicas De Investigación
Malathion-d7(dimethyl-d6; 3-d1) is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of Malathion in various chemical processes.
Biology: Helps in understanding the metabolic pathways of Malathion in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and breakdown of Malathion in the body.
Mecanismo De Acción
Malathion-d7(dimethyl-d6; 3-d1), like Malathion, acts as an acetylcholinesterase inhibitor. It binds irreversibly to the serine residue in the active site of the cholinesterase enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic junctions, causing overstimulation of cholinergic receptors. The molecular targets include cholinergic, muscarinic, and nicotinic receptors .
Comparación Con Compuestos Similares
Similar Compounds
Malaoxon: An oxidation product of Malathion, more toxic than Malathion.
Isomalathion: An isomer of Malathion, formed during storage or degradation.
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.
Uniqueness
Malathion-d7(dimethyl-d6; 3-d1)’s uniqueness lies in its deuterium atoms, which make it an invaluable tool for tracing and studying the behavior of Malathion in various environments. Its relatively low toxicity compared to other organophosphates also makes it a preferred choice for research and industrial applications .
Propiedades
IUPAC Name |
diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-3-deuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSJBGJIGXNWCI-GPJIBGMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(C(=O)OCC)SP(=S)(OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















